molecular formula C15H26O B12671297 7-(1-Methoxyethyl)-2-methyl-5-(1-methylethyl)bicyclo(2.2.2)oct-2-ene CAS No. 94349-58-3

7-(1-Methoxyethyl)-2-methyl-5-(1-methylethyl)bicyclo(2.2.2)oct-2-ene

Cat. No.: B12671297
CAS No.: 94349-58-3
M. Wt: 222.37 g/mol
InChI Key: IIXMILIFHJWPEN-UHFFFAOYSA-N
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Description

EINECS 305-177-0, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield. The reaction can be represented as follows:

CH3C(CN)OH+N2H4CH3C(CN)N2C(CH3)2\text{CH}_3\text{C}(\text{CN})\text{OH} + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{C}(\text{CN})\text{N}_2\text{C}(\text{CH}_3)_2 CH3​C(CN)OH+N2​H4​→CH3​C(CN)N2​C(CH3​)2​

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction between acetone cyanohydrin and hydrazine is carefully monitored. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity. The compound is then crystallized and dried before packaging.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions, including:

    Addition Polymerization: The free radicals generated by the decomposition of 2,2’-azobis(2-methylpropionitrile) add to monomers, leading to the formation of polymers.

    Chain Transfer Reactions: The free radicals can also participate in chain transfer reactions, where the radical is transferred to another molecule, continuing the polymerization process.

Common Reagents and Conditions

The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, around 60-80°C, in the presence of monomers such as styrene, acrylonitrile, or methyl methacrylate. The reaction conditions are optimized to ensure efficient radical generation and polymerization.

Major Products Formed

The primary products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are polymers. These polymers have various applications in industries such as plastics, coatings, and adhesives.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has numerous applications in scientific research, including:

    Polymer Chemistry: It is widely used as a radical initiator in the synthesis of polymers, including polystyrene, polyacrylonitrile, and polymethyl methacrylate.

    Material Science: The compound is used in the development of advanced materials with specific properties, such as high strength and thermal stability.

    Biomedical Research: In biomedical research, 2,2’-azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems and to develop drug delivery systems.

    Industrial Applications: The compound is employed in the production of various industrial products, including plastics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. The decomposition process can be represented as follows:

CH3C(CN)N2C(CH3)22CH3C(CN)N2C(CH3)\text{CH}_3\text{C}(\text{CN})\text{N}_2\text{C}(\text{CH}_3)_2 \rightarrow 2 \text{CH}_3\text{C}(\text{CN})\text{N}_2\text{C}(\text{CH}_3) CH3​C(CN)N2​C(CH3​)2​→2CH3​C(CN)N2​C(CH3​)

These free radicals are highly reactive and can initiate polymerization reactions by adding to monomers, leading to the formation of polymer chains. The radicals can also participate in chain transfer reactions, propagating the polymerization process.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its high efficiency and stability. Similar compounds include:

    Benzoyl Peroxide: Another commonly used radical initiator, but it is less stable and can be more hazardous to handle.

    Azobisisobutyronitrile (AIBN): Similar in structure and function to 2,2’-azobis(2-methylpropionitrile), but with different thermal decomposition properties.

    Di-tert-butyl Peroxide: A radical initiator with higher decomposition temperatures, making it suitable for different polymerization processes.

Each of these compounds has unique properties that make them suitable for specific applications, but 2,2’-azobis(2-methylpropionitrile) is often preferred for its balance of stability and reactivity.

Properties

CAS No.

94349-58-3

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

7-(1-methoxyethyl)-2-methyl-5-propan-2-ylbicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C15H26O/c1-9(2)13-8-14-10(3)6-12(13)7-15(14)11(4)16-5/h6,9,11-15H,7-8H2,1-5H3

InChI Key

IIXMILIFHJWPEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2CC(C1CC2C(C)C)C(C)OC

Origin of Product

United States

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